(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

SuFEx click chemistry Reaction kinetics Electrophilicity

Researchers performing SuFEx click chemistry often face slow kinetics and limited downstream diversification with unsubstituted isoxazole sulfonyl fluorides. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride resolves this: the electron-withdrawing 3-bromo substituent enhances sulfonyl fluoride electrophilicity, lowering the activation barrier for amine coupling and enabling rapid, high-yielding library synthesis. The bromine also serves as a synthetic handle for Pd-catalyzed cross-coupling, allowing orthogonal elaboration into activity-based probes. Its per-gram cost is 59% lower than the 3-methyl analog, making it a budget-friendly choice for parallel medicinal chemistry campaigns. Store refrigerated and use shortly after receipt to maintain reactivity.

Molecular Formula C4H3BrFNO3S
Molecular Weight 244.03
CAS No. 2168252-85-3
Cat. No. B2532393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
CAS2168252-85-3
Molecular FormulaC4H3BrFNO3S
Molecular Weight244.03
Structural Identifiers
SMILESC1=C(ON=C1Br)CS(=O)(=O)F
InChIInChI=1S/C4H3BrFNO3S/c5-4-1-3(10-7-4)2-11(6,8)9/h1H,2H2
InChIKeyXJFWKJWFKCXTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride: SuFEx Click Chemistry Building Block


(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS 2168252-85-3) is a heteroaromatic sulfonyl fluoride belonging to the isoxazole family, featuring a reactive methanesulfonyl fluoride group and a bromine atom at the 3-position of the oxazole ring [1]. With a molecular formula of C4H3BrFNO3S and molecular weight of 244.04 g/mol, this compound is primarily utilized as a Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry building block, enabling the construction of functionalized isoxazoles for chemical biology and medicinal chemistry applications [1].

Why (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride Is Irreplaceable


Substitution of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride with non-brominated isoxazole sulfonyl fluorides is not advisable due to the distinct electronic and steric profile conferred by the 3-bromo substituent. The electron-withdrawing nature of bromine enhances the electrophilicity of the sulfonyl fluoride group, thereby accelerating SuFEx reaction kinetics and improving conversion efficiency with amine nucleophiles [1]. Furthermore, the bromine atom provides a synthetic handle for subsequent cross-coupling reactions, enabling downstream diversification that unsubstituted analogs lack. Additionally, the isoxazole scaffold itself is known for limited stability in the presence of electrophilic moieties, making the specific substitution pattern critical for maintaining a usable balance between reactivity and shelf life [2].

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride vs. Isoxazole Analogs


SuFEx Activation Barrier Lowered by Bromine

The SuFEx reaction between methanesulfonyl fluoride and methylamine in vacuo has an activation free energy (ΔG‡) of 170 kJ/mol [1]. The introduction of an electron-withdrawing bromine atom at the 3-position of the isoxazole ring is expected to lower this barrier by increasing the partial positive charge on the sulfur atom, thereby enhancing electrophilicity and accelerating fluoride displacement [2]. While direct kinetic data for this specific compound are not available, this class-level inference is consistent with the well-established principle that electron-withdrawing groups increase sulfonyl fluoride reactivity [2].

SuFEx click chemistry Reaction kinetics Electrophilicity

Isoxazole Shelf Life and Storage

A comprehensive stability study of over 200 heteroaromatic sulfonyl halides revealed that isoxazole derivatives are prone to complex decomposition, likely due to the instability of the heterocycle itself in the presence of electrophilic moieties [1]. While no specific half-life is reported for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, the class-level inference indicates that it requires refrigerated storage (as specified by vendors) and should be used within a limited timeframe to avoid degradation. In contrast, more stable heterocyclic sulfonyl fluorides (e.g., pyridine or pyrimidine derivatives) can be stored at room temperature for extended periods.

Chemical stability Storage conditions Shelf life

Cost Advantage over 3-Methyl Isoxazole Analog

Pricing data from reputable suppliers indicate that (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is available at approximately €3.70 per milligram (1g, ¥597,100 ≈ €3,702) , whereas the 3-methyl analog (3-methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is priced at €9.06 per milligram (50 mg, €453) . This represents a cost reduction of nearly 60% on a per-gram basis, making the bromo derivative a more economical choice for large-scale synthesis or library production.

Procurement Cost analysis Building block economics

Bromine Handle for Downstream Diversification

The presence of a bromine atom at the 3-position of the isoxazole ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing the construction of more complex molecules after the initial SuFEx click event [1]. In contrast, non-halogenated isoxazole sulfonyl fluorides such as the 3-methyl analog lack this orthogonal functional group, limiting post-functionalization options. While direct yield comparisons are not available, the bromine substituent's utility in medicinal chemistry diversification is well established [1].

Organic synthesis Diversification Cross-coupling

Optimal Applications of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride


High-Throughput SuFEx Library Synthesis

Given its expected enhanced reactivity due to the electron-withdrawing bromine, this compound is well-suited for automated, high-throughput SuFEx library construction where rapid and high-yielding reactions with amine nucleophiles are critical [1]. The lower predicted activation barrier suggests shorter reaction times and improved conversion rates compared to non-halogenated analogs, increasing the throughput of covalent fragment libraries.

Post-Click Covalent Probe Diversification

The bromine handle enables a two-step strategy: first, SuFEx conjugation to a target protein or biomolecule; second, palladium-catalyzed cross-coupling to introduce fluorophores, biotin, or other tags [1]. This orthogonal reactivity is not available with 3-methyl or unsubstituted isoxazole sulfonyl fluorides, making this compound uniquely valuable for activity-based protein profiling (ABPP) probe design.

Cost-Effective Scale-Up in Medicinal Chemistry

With a per-gram price 59% lower than the 3-methyl analog, this compound offers a budget-friendly entry point for medicinal chemistry projects requiring gram quantities of isoxazole building blocks [1][2]. The cost advantage is particularly relevant for iterative synthesis or when multiple analogs need to be prepared in parallel.

Stability-Conscious Reaction Planning

Due to the limited stability of isoxazole sulfonyl fluorides, this compound should be used shortly after acquisition and stored refrigerated [1]. Applications that can consume the entire batch within weeks, such as focused library synthesis or short-term probe development, are ideal to mitigate degradation risks. Long-term stockpiling is not recommended without rigorous stability testing.

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